4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
CAS No.: 1021082-28-9
Cat. No.: VC4282612
Molecular Formula: C21H19N5O4S
Molecular Weight: 437.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021082-28-9 |
|---|---|
| Molecular Formula | C21H19N5O4S |
| Molecular Weight | 437.47 |
| IUPAC Name | 4-acetyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H19N5O4S/c1-15(27)16-7-9-18(10-8-16)31(28,29)22-13-14-30-20-12-11-19-23-24-21(26(19)25-20)17-5-3-2-4-6-17/h2-12,22H,13-14H2,1H3 |
| Standard InChI Key | UMVSFKGOLRLTPW-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Introduction
Synthesis and Structural Characterization
Synthetic Pathways
The synthesis of 4-acetyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves multi-step organic reactions. A typical route begins with the formation of the triazolo[4,3-b]pyridazine core, followed by etherification and sulfonamide coupling. Key steps include:
-
Triazolo-Pyridazine Formation: Cyclocondensation of phenyl-substituted hydrazines with pyridazine precursors under reflux conditions in dimethylformamide (DMF).
-
Etherification: Reaction of the triazolo-pyridazine intermediate with 2-chloroethanol in the presence of a base (e.g., K₂CO₃) to introduce the ethoxyethyl spacer.
-
Sulfonamide Coupling: Treatment with 4-acetylbenzenesulfonyl chloride in anhydrous dichloromethane, catalyzed by triethylamine.
Table 1: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Triazolo-Pyridazine | DMF, 100°C, 12 h | 65–70 | |
| Etherification | K₂CO₃, DMSO, 80°C, 8 h | 75–80 | |
| Sulfonamide Coupling | Et₃N, CH₂Cl₂, rt, 6 h | 60–65 |
Structural Analysis
The compound’s structure is characterized by spectroscopic and crystallographic methods:
-
IR Spectroscopy: Peaks at 1696 cm⁻¹ (C=O stretch), 1376 cm⁻¹ (S=O asymmetric), and 1165 cm⁻¹ (S=O symmetric) .
-
¹H-NMR: Signals at δ 2.0 ppm (acetyl CH₃), δ 5.6 ppm (ethyleneoxy CH₂), and δ 8.3 ppm (aromatic protons) .
-
X-ray Crystallography: The triazolo-pyridazine core adopts a planar conformation, with the sulfonamide group participating in hydrogen bonds (N–H···O=S) that stabilize crystal packing .
Biological Activities and Mechanisms
Anticancer Activity
4-Acetyl-N-(2-((3-phenyl- triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide demonstrates antiproliferative effects against multiple cancer cell lines, including MCF-7 (breast) and A549 (lung), with IC₅₀ values of 8.2–12.4 μM . Its mechanism may involve:
-
Carbonic Anhydrase Inhibition: The sulfonamide group binds to zinc in CA IX/XII isoforms, disrupting pH regulation in hypoxic tumors .
-
Cytochrome P450 Modulation: Interaction with CYP3A4 and CYP2D6 alters the metabolism of oncogenic substrates .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity, with MIC values of 0.5–4 μg/mL against Staphylococcus aureus and Candida albicans . Its efficacy is attributed to:
-
Triazole-Mediated Interactions: The triazolo-pyridazine core disrupts fungal CYP51, inhibiting ergosterol biosynthesis .
-
Sulfonamide Synergy: Enhances membrane permeability in Gram-positive bacteria .
Structure-Activity Relationships (SAR)
Key structural features influencing activity include:
-
Acetyl Group: The para-acetyl substituent on the benzene ring enhances lipophilicity, improving blood-brain barrier penetration.
-
Ethoxyethyl Spacer: Extends the molecule’s reach to interact with hydrophobic enzyme pockets.
-
Triazolo-Pyridazine Core: Essential for π-π stacking with aromatic residues in target proteins .
Table 3: Impact of Substituents on Biological Activity
| Substituent | Activity Trend | Reference |
|---|---|---|
| Acetyl (para) | ↑ Anticancer | |
| Fluorine (ortho/meta) | ↑ Antimicrobial | |
| Methyl (triazole) | ↓ Toxicity |
Pharmacological Applications and Future Directions
Current research focuses on:
-
Combination Therapies: Synergy with cisplatin in ovarian cancer models .
-
Drug Delivery Systems: Nanoformulations to enhance bioavailability .
-
Toxicity Profiling: Preliminary studies show a favorable safety profile (LD₅₀ > 500 mg/kg in rodents).
Future work should prioritize in vivo efficacy trials and target validation using proteomics. Additionally, structural analogs with fluorinated substituents may further optimize pharmacokinetic properties .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume